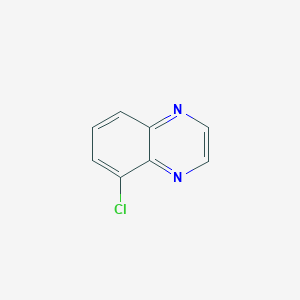

5-Chloroquinoxaline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPVFVMARCHULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344371 | |

| Record name | 5-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62163-09-1 | |

| Record name | 5-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloroquinoxaline

Advanced Synthetic Approaches to 5-Chloroquinoxaline Scaffolds

The construction of the this compound framework can be achieved through various synthetic routes, ranging from traditional multi-step condensations to modern, environmentally conscious, and catalytically driven methods.

Multi-Step Synthesis Strategies

The classical and most fundamental approach to the quinoxaline (B1680401) core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the synthesis of this compound, this strategy typically employs 3-chloro-1,2-phenylenediamine as the key starting material.

A representative multi-step synthesis begins with the cyclocondensation of 3-chloro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or oxalic acid. For instance, the reaction with oxalic acid in a solution of hydrochloric acid under reflux conditions yields 6-chloroquinoxaline-2,3(1H,4H)-dione. wiserpub.com This dione (B5365651) can then be subjected to further chemical transformations to yield this compound. The initial condensation is often followed by chlorination steps to introduce the desired chloro-substituent if not already present on the diamine precursor. acs.org These multi-step sequences allow for the controlled construction of the molecule, building complexity from simpler, commercially available starting materials. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to reduce environmental impact. researchgate.netnih.gov These methods focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. researchgate.net While many studies report on general quinoxaline synthesis, these green principles are directly applicable to the preparation of this compound.

Key green strategies include:

Use of Water as a Solvent : Performing the condensation reaction in water, often with a catalytic amount of iodine, provides a simple, efficient, and environmentally friendly route to quinoxalines. nih.gov

Recyclable Catalysts : Heterogeneous catalysts, such as phosphate-based mineral fertilizers (e.g., MAP, DAP, TSP) and alumina-supported heteropolyoxometalates, have been employed. researchgate.netsioc-journal.cn These catalysts can be easily recovered by filtration and reused multiple times without significant loss of activity, offering high yields at ambient temperatures. sioc-journal.cnresearchgate.net

Novel Catalytic Systems : Innovative catalysts like L-arabinose and zirconium (IV) oxide chloride octahydrate in ethanol (B145695) have been developed, promoting sustainability and high yields under mild conditions. masterorganicchemistry.comnih.gov

| Catalyst System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Iodine | Water | Simple, mild conditions, high yields. | nih.gov |

| Phosphate Fertilizers (MAP, DAP, TSP) | Ethanol | Recyclable, high yields (89-99%), short reaction times (2-4 min). | sioc-journal.cn |

| Alumina-Supported Heteropolyoxometalates | Toluene | Heterogeneous, recyclable, high yields at room temperature. | researchgate.netresearchgate.net |

| L-arabinose | - | Eco-friendly, sustainable, reduces waste and carbon footprint. | masterorganicchemistry.com |

| ZrOCl₂·8H₂O | Ethanol | Environmentally benign, reusable catalyst, excellent yields. | nih.gov |

Catalytic Methods in Quinoxaline Synthesis

A wide array of catalytic systems has been developed to enhance the efficiency and scope of quinoxaline synthesis. These methods often provide higher yields and shorter reaction times compared to non-catalytic approaches. Transition metal catalysts, particularly palladium, have been instrumental in this field. mdpi.com

Palladium-catalyzed reactions, such as reductive annulation of catechols and nitroarylamines, offer straightforward access to quinoxaline derivatives without the need for pre-functionalized substrates. mdpi.com Other metal catalysts, including CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have also been shown to be effective for the condensation of o-phenylenediamines with 1,2-dicarbonyls, acting as Lewis acids to activate the carbonyl group. acs.org These solid catalysts are often insoluble in the reaction solvent, allowing for easy separation and reuse. acs.org

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Reductive Annulation | Operational simplicity, broad substrate scope. | mdpi.com |

| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Condensation | Accessible, affordable, heterogeneous system, easy to use. | acs.org |

| Zirconium Tungstate (5%WO₃/ZrO₂) | Condensation | Low cost, high yields, recyclable. | researchgate.net |

| Cerium (IV) Ammonium Nitrate (CAN) | Condensation | Green protocol, aqueous medium, room temperature, high yields (up to 98%). | chemicalbook.com |

Functionalization and Derivatization Reactions of this compound

The chlorine atom on the this compound scaffold serves as a versatile handle for introducing a wide range of functional groups, primarily through nucleophilic substitution and carbon-carbon bond-forming reactions. The electron-withdrawing nature of the quinoxaline nitrogen atoms activates the chlorine atom, making it susceptible to displacement.

Nucleophilic Aromatic Substitution Reactions

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced by various nucleophiles. This is a powerful method for creating diverse libraries of quinoxaline derivatives. The reaction proceeds via an addition-elimination mechanism, where the presence of electron-withdrawing groups on the ring stabilizes the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.compressbooks.pub

Common nucleophiles used in these transformations include:

Amines : Reaction with primary and secondary amines, including adamantane-containing amines, yields N-substituted aminoquinoxalines. wiserpub.comresearchgate.net The reaction of 2,3-dichloroquinoxaline (B139996) with amines can often be controlled to achieve mono-substitution. acs.org

Thiols : Thiolates are effective nucleophiles for displacing the chloro group to form the corresponding thioethers. researchgate.net

Alkoxides : Alkoxides can react with this compound to produce alkoxyquinoxaline derivatives.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Amines | Adamantane-containing amines, Anilines | Aminoquinoxalines | wiserpub.comresearchgate.net |

| Thiols | Benzenethiols | Quinoxaline Thioethers | researchgate.net |

| Alkoxides | Sodium methoxide, Potassium tert-butoxide | Alkoxyquinoxalines |

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds on the this compound core. These reactions enable the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of accessible derivatives.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the chloroquinoxaline with an organoboron reagent (boronic acid or ester). mdpi.comrsc.org While aryl chlorides are generally less reactive than bromides or iodides, successful Suzuki couplings of chloroquinoxalines have been reported, often requiring specific palladium catalysts and conditions to achieve good yields. researchgate.netnih.govmdpi.com For instance, 2-chloroquinoxaline (B48734) has been successfully coupled with arylboronic acids. researchgate.netnih.gov

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method has been applied to chloroquinoxalines to synthesize alkynyl-substituted derivatives. nih.gov For example, 2,3-dichloroquinoxaline can undergo selective mono-alkynylation under Sonogashira conditions. nih.gov

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce alkenyl substituents, further diversifying the available derivatives. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Aryl-Aryl, Aryl-Vinyl | nih.govmdpi.comrsc.org |

| Sonogashira Coupling | Terminal Alkyne | Pd complex and Cu(I) co-catalyst (e.g., CuI) | Aryl-Alkynyl | nih.govwikipedia.org |

| Heck Reaction | Alkene | Pd complex (e.g., Pd(OAc)₂) | Aryl-Vinyl | wikipedia.orgorganic-chemistry.org |

Heterocyclic Ring Annulation Strategies

The formation of the quinoxaline ring system, a key structural feature of this compound, is frequently accomplished through heterocyclic ring annulation reactions. These strategies involve the construction of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) derivative. A primary and classical method for synthesizing quinoxaline scaffolds is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. researchgate.net For the specific synthesis of this compound, this would involve 3-chloro-1,2-phenylenediamine as the starting material.

Modern synthetic methodologies have expanded upon these fundamental reactions, introducing catalytic systems and novel reaction partners to improve efficiency, yield, and substrate scope. Transition metal-catalyzed annulation reactions have become a powerful tool for constructing complex heterocyclic systems. mdpi.com For instance, strategies like [4+2] annulation, where a four-atom component reacts with a two-atom component, are employed in the synthesis of various nitrogen-containing heterocycles. mdpi.commdpi.com In the context of quinoxalines, this could involve the reaction of a substituted o-phenylenediamine with a two-carbon synthon under catalytic conditions.

Iron-catalyzed [4C+1N] cyclization represents another advanced annulation method. dovepress.com While not directly reported for this compound, similar methodologies, such as the reaction of 4-acetylenic ketones with primary amines catalyzed by iron(III) chloride, demonstrate the principle of building a heterocyclic ring through C-N bond formation. dovepress.com Furthermore, palladium-catalyzed ring-closing reactions have been utilized to form the core structure of quinoxaline derivatives from appropriately functionalized precursors. researchgate.net

The choice of synthetic route can be tailored to achieve specific substitution patterns. Named reactions like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, provide another versatile pathway to substituted quinolines and can be adapted for quinoxalines. pharmaguideline.com These annulation strategies are fundamental to accessing the core this compound structure, upon which further chemical transformations can be performed.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is crucial for understanding and optimizing the synthesis and subsequent reactions of this compound. A variety of techniques are employed to study the step-by-step sequence of these chemical transformations, including kinetic analysis, the detection of intermediates, and computational studies. wikipedia.orgslideshare.net

Kinetic Studies: Reaction progress kinetic analysis (RPKA) is a powerful method for determining the rate laws of chemical reactions under synthetically relevant conditions. wikipedia.org By monitoring the concentration of reactants, intermediates, and products over time, researchers can gain insight into the kinetic dependence of the reaction on each component, identify catalyst deactivation or activation, and uncover unexpected reaction pathways. wikipedia.org This technique is applicable to studying the mechanisms of both the formation of this compound and its subsequent functionalization, such as in cross-coupling reactions.

Computational and Spectroscopic Analysis: Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms at a molecular level. sumitomo-chem.co.jp These theoretical calculations can model reaction pathways, predict the structures of transition states and intermediates, and calculate activation energies, thereby providing a quantitative understanding of reactivity. sumitomo-chem.co.jpresearchgate.net For instance, DFT studies have been used to investigate the mechanism of annulation reactions leading to quinoxalinone-N-oxides, revealing the most plausible reaction paths by comparing the activation energies of proposed intermediates. researchgate.net Similarly, the mechanism of transition-metal-catalyzed cross-coupling reactions involving chloroquinoxalines, such as the Suzuki-Miyaura reaction, can be elucidated. DFT calculations can map out the energy profile of the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. sumitomo-chem.co.jp

Intermediate Detection: The direct detection of short-lived reaction intermediates provides strong evidence for a proposed mechanism. slideshare.net Techniques such as stopped-flow UV-Vis spectroscopy can be used to observe and characterize transient species. sumitomo-chem.co.jp The experimental spectra can be compared with spectra predicted by theoretical calculations to confirm the identity of the intermediates. sumitomo-chem.co.jp Isotope labeling studies, where an atom in a reactant is replaced by its isotope, are also employed to trace the path of atoms throughout a reaction, helping to determine whether a reaction is intra- or intermolecular and which bonds are broken or formed in the rate-determining step. slideshare.net

The table below summarizes various approaches and their application in understanding the reaction mechanisms relevant to this compound chemistry.

| Mechanistic Aspect | Investigative Technique | Key Findings & Applications | References |

| Reaction Rate & Order | Reaction Progress Kinetic Analysis (RPKA) | Determines rate laws, catalyst turnover frequency, and identifies catalyst deactivation or inhibition under synthetically relevant conditions. | wikipedia.org |

| Transition States & Intermediates | Density Functional Theory (DFT) | Calculates activation energies and models the geometry of intermediates and transition states for reactions like annulation and cross-coupling. | sumitomo-chem.co.jpresearchgate.net |

| Catalytic Cycle | DFT Calculations & Kinetic Studies | Elucidates the elementary steps (e.g., oxidative addition, reductive elimination) in metal-catalyzed reactions involving this compound. | mdpi.comsumitomo-chem.co.jp |

| Intermediate Identification | Stopped-Flow Spectroscopy, Isotope Labeling | Allows for the direct observation or trapping of transient species and traces the movement of atoms to confirm reaction pathways. | slideshare.netsumitomo-chem.co.jp |

| Reaction Pathway Confirmation | Product and Intermediate Isolation | Isolation and structural elucidation (e.g., via NMR, X-ray crystallography) of intermediates or products confirms the proposed mechanistic steps. | slideshare.net |

Spectroscopic and Computational Investigations of 5 Chloroquinoxaline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic structure of organic molecules. measurlabs.com For 5-chloroquinoxaline and its derivatives, both ¹H and ¹³C NMR are routinely utilized to confirm their structural integrity.

In the ¹H NMR spectrum of a this compound derivative, specific chemical shifts are observed for the protons. For instance, in 2-chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole, the methylene (B1212753) protons (CH₂) appear as a singlet at 5.63 ppm, while the aromatic protons of the quinoxaline (B1680401) ring exhibit multiplets between 7.69 and 8.50 ppm. rasayanjournal.co.in Similarly, for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the protons of the allyl groups and the quinoxaline ring are assigned to their respective signals in the spectrum. researchgate.net The chemical shifts are influenced by the electronic environment of the protons, with factors like the presence of electronegative atoms and aromatic ring currents causing shifts in the resonance frequencies. ucl.ac.ukchemistrysteps.com

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. oregonstate.edu In the case of 2-(tert-butylthio)-3-chloroquinoxaline, distinct signals are observed for each carbon atom, including those in the tert-butyl group and the quinoxaline ring. spectrabase.com For 2-chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole, the ¹³C NMR spectrum shows signals for the quinoxaline and thiazole (B1198619) rings, as well as the methylene carbon, with chemical shifts appearing at specific ppm values. rasayanjournal.co.in Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to validate the structural assignments. researchgate.netresearchgate.net

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (ppm) for selected this compound Derivatives.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-Chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole rasayanjournal.co.in | 5.63 (s, 2H), 7.69 (m, 2H), 7.84 (d, 1H), 8.05 (d, 1H), 8.50 (s, 1H) | 155.9, 153.8, 142.1, 140.0, 139.3, 138.0, 134.4, 132.5, 131.2, 128.1, 128.0, 59.9 |

| 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione | 5.53 (s, 2H), 5.55 (s, 2H), 6.98-7.62 (m, 13H) | 154.44, 154.22, 134.41, 134.26, 129.83, 129.18, 129.12, 128.11, 128.01, 127.79, 126.96, 126.79, 125.42, 124.19, 116.99, 115.92, 47.28 |

| 1,4-dibutyl-6-chloroquinoxaline-2,3(1H,4H)-dione | 0.92-1.08 (m, 6H), 1.41-1.55 (m, 4H), 1.67-1.80 (m, 4H), 4.14-4.20 (m, 4H), 7.16-7.28 (m, 3H) | 153.80, 153.54, 129.51, 127.76, 125.41, 123.83, 116.14, 115.14, 43.15, 28.80, 28.74, 20.14, 13.76 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for characterizing the functional groups and electronic transitions within this compound and its derivatives. ijrpr.com

IR spectroscopy is particularly useful for identifying characteristic vibrational modes. vscht.cz For instance, the IR spectrum of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione shows distinct peaks corresponding to C=O stretching vibrations around 1738-1756 cm⁻¹, and C-Cl stretching vibrations. researchgate.netuctm.edu In other derivatives, such as 2-chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole, characteristic absorptions for C=N and C-O bonds are also observed. rasayanjournal.co.in These experimental findings can be correlated with theoretical vibrational frequencies calculated using computational methods. uctm.edu

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule. uobabylon.edu.iq The UV-Vis spectrum of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, recorded in a specific solvent, reveals absorption maxima at particular wavelengths, which correspond to electronic excitations between molecular orbitals. uctm.edu These experimental absorption maxima can be compared with theoretical values obtained from Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.net

Interactive Table: Characteristic IR and UV-Vis Data for selected this compound Derivatives.

| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione uctm.edu | 1756.1 (C=O), 1738.4 (C=O) | 276.94 |

| 2-Chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole rasayanjournal.co.in | 1606 (C=N), 1054 (C-O) | Not specified |

| N-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)benzamide mdpi.com | 3421 (N-H), 1636 (C=O) | Not specified |

Mass Spectrometry for Molecular Identification

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. bioanalysis-zone.com High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula with high accuracy. For example, the ESI-MS (Electrospray Ionization Mass Spectrometry) of 2-chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 311.98, which is consistent with its calculated molecular weight. rasayanjournal.co.in This technique is also invaluable in the structural elucidation of novel derivatives, such as those of the antibiotic echinomycin, which can incorporate a 7-chloroquinoxaline-2-carbonyl moiety. nih.govcdnsciencepub.com

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry, particularly quantum chemical calculations, plays a vital role in complementing experimental data and providing deeper insights into the properties of this compound and its derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure of molecules. researchgate.net For this compound derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(2d,2p), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netuctm.edu These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. uctm.edu Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net

Computational Analysis of Non-Linear Optical Properties

The non-linear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO behavior of this compound derivatives. nih.govresearchgate.net Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) can be calculated. analis.com.my For instance, a computational study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione indicated that it possesses good non-linear optical properties, suggesting its potential for use in NLO materials. researchgate.netuctm.edu These theoretical predictions can guide the synthesis of new materials with enhanced NLO characteristics.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable tools in the study of this compound and its derivatives, providing deep insights into their structural, electronic, and biological properties. These computational techniques allow for the prediction of molecular behavior and interactions, guiding the design and synthesis of novel compounds with desired activities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the interactions between this compound derivatives and their biological targets, which is crucial for drug design and discovery.

Research has shown that quinoxaline derivatives can serve as bioisosteres for other aromatic rings like quinoline (B57606) and naphthalene, a property valuable in medicinal chemistry for enhancing pharmacological profiles while retaining biological activity. Molecular docking studies have been instrumental in evaluating the potential of these derivatives as inhibitors of various enzymes and receptors.

For instance, new quinoxaline derivatives have been synthesized and evaluated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.gov Molecular docking of these compounds into the EGFR active site (PDB ID: 4HJO) revealed that the most potent derivatives form strong binding interactions, and the calculated binding energies were in good agreement with their experimental inhibitory concentrations (IC50). nih.gov Similarly, certain quinoxaline derivatives incorporating a 1,2,4-triazole (B32235) moiety have been investigated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways. researchgate.net Docking studies showed that the most active compounds exhibited stronger binding to the enzyme than the standard inhibitor, forming an additional hydrogen bond with the ASP-168 residue. researchgate.net

In the context of antibacterial drug discovery, molecular docking has been used to study the interaction of novel quinoxaline derivatives with the dihydropteroate (B1496061) synthase (DHPS) enzyme in Staphylococcus aureus. researchgate.net The results indicated that these compounds could effectively occupy the p-amino benzoic acid (PABA) and pterin (B48896) binding pockets of the enzyme, suggesting a mechanism of action involving the inhibition of bacterial folate synthesis. researchgate.net The binding energies calculated from these docking simulations supported the experimental findings, highlighting the potential of these derivatives as antibacterial agents. researchgate.net

The table below summarizes the results of selected molecular docking studies on quinoxaline derivatives, showcasing their potential as inhibitors of various biological targets.

| Derivative Class | Target Protein | PDB ID | Key Interactions/Findings | Reference |

| Tetrazolo[1,5-a]quinoxalin-pyrazolidine-3,5-dione derivatives | EGFR | 4HJO | Strong binding in agreement with IC50 values. | nih.gov |

| Quinoxaline-triazole derivatives | p38α MAP kinase | Not Specified | Stronger binding than standard inhibitor; additional H-bond with ASP-168. | researchgate.net |

| Spiro-1,3-dithiinoindenoquinoxaline derivatives | S. aureus DHPS | 6CLV | Good binding within PABA and pterin pockets; lower binding energy than standard drug. | researchgate.net |

| Pyrazoline derivatives containing quinoline/naphthalene | PI3K | Not Specified | Better docking scores than reference drug AMG-319. | rjraap.com |

These studies underscore the power of molecular docking in elucidating the binding modes and structure-activity relationships of this compound derivatives, providing a rational basis for the design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. slideshare.netresearchgate.net These models are crucial for predicting the activity of new, untested compounds and for understanding the molecular features that govern their behavior. slideshare.net

In the context of this compound and its derivatives, QSAR studies have been employed to guide the development of new therapeutic agents. For example, a QSAR study was conducted on a series of 3-arylquinoxaline-2-carbonitrile di-N-oxides to understand their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net By analyzing a large set of molecular descriptors, a predictive QSAR model was developed that could rationally guide the synthesis of new, more potent derivatives. researchgate.net

Similarly, QSAR models have been developed for other quinoxaline-based compounds to predict their anticancer activity. In a study of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting the MCF-7 breast cancer cell line, a QSAR model was built to correlate the structural features of the compounds with their cytotoxic effects. researchgate.net This model, along with pharmacophore modeling, provided valuable insights for designing compounds with enhanced activity. researchgate.net

QSPR modeling, on the other hand, focuses on predicting physicochemical properties. For instance, QSPR models can be developed to predict properties like the acidic dissociation constant (pKa) of phenolic compounds in various solvents, which is important for understanding their environmental fate and toxicity. The principles of QSPR can be applied to this compound derivatives to predict their solubility, lipophilicity, and other properties relevant to their behavior in biological systems. bidepharm.com

The development of robust QSAR and QSPR models relies on several key principles, including a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and rigorous statistical validation. plos.org The table below outlines the key components of a typical QSAR/QSPR study.

| Component | Description |

| Dataset | A collection of compounds with known activities or properties. |

| Molecular Descriptors | Numerical values that represent the chemical structure and properties of the molecules (e.g., electronic, steric, hydrophobic). slideshare.net |

| Statistical Method | A mathematical technique, such as multiple linear regression (MLR), used to build the model. |

| Model Validation | Internal and external validation procedures to assess the robustness and predictive power of the model. plos.org |

| Mechanistic Interpretation | The ability of the model to provide insights into the underlying mechanisms of action or property trends. plos.org |

The application of QSAR and QSPR modeling to this compound and its derivatives is a powerful strategy to accelerate the discovery and optimization of new compounds with desired biological activities and physicochemical properties.

Molecular Dynamics (MD) Simulations in Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mun.ca This technique provides detailed information about the conformational flexibility and dynamics of molecules, which is crucial for understanding their biological function and interactions with other molecules. mun.canih.gov

The conformation of a molecule, or its three-dimensional shape, significantly influences its biological activity. mun.ca MD simulations can be used to explore the conformational landscape of this compound derivatives and identify their most stable and biologically relevant conformations. nih.gov This is particularly important in drug design, as the binding of a ligand to its target receptor often involves specific conformational changes in both molecules. dovepress.com

For instance, MD simulations can be used to investigate the conformational changes in a target protein upon the binding of a this compound derivative. By simulating the protein-ligand complex in a realistic environment (e.g., in explicit water), researchers can observe how the ligand affects the protein's structure and dynamics. nih.gov This information can help to explain the mechanism of action of the ligand and can guide the design of new derivatives with improved binding affinity and efficacy.

MD simulations can also be used to study the conformational preferences of this compound derivatives in solution. nih.gov By analyzing the trajectories from the simulations, researchers can determine the relative populations of different conformers and identify the key intramolecular interactions that stabilize them. This knowledge is valuable for understanding the structure-activity relationships of these compounds and for designing new molecules with specific conformational properties.

The table below highlights key aspects of MD simulations and their application in conformational analysis.

| Aspect of MD Simulation | Description | Relevance to this compound Derivatives |

| Force Field | A set of parameters that describes the potential energy of the system as a function of the atomic coordinates. | Accurately modeling the interactions within the this compound molecule and between the molecule and its environment. |

| Solvent Model | A representation of the solvent (e.g., water) in the simulation. | Studying the conformational preferences of this compound derivatives in a biologically relevant aqueous environment. nih.gov |

| Simulation Time | The length of the simulation, which determines the timescale of the molecular motions that can be observed. | Capturing conformational changes that are relevant to biological processes, which can range from nanoseconds to milliseconds. mdpi.com |

| Trajectory Analysis | The process of analyzing the output of the MD simulation to extract information about the system's properties and dynamics. | Identifying stable conformations, calculating structural parameters like root-mean-square deviation (RMSD) and radius of gyration, and analyzing intramolecular interactions. nih.gov |

Biological Activities and Pharmacological Research of 5 Chloroquinoxaline Analogues

Anticancer Research

Analogues of 5-chloroquinoxaline have been the subject of intensive investigation to understand their potential as anticancer agents. Research has uncovered multiple mechanisms through which these compounds can inhibit tumor growth, highlighting their versatility in targeting cancer cell vulnerabilities.

The antitumor properties of this compound analogues are not attributed to a single mode of action but rather to a combination of effects on crucial cellular processes. These mechanisms range from interfering with DNA topology and replication to inducing programmed cell death and promoting the degradation of key cellular proteins.

One of the primary anticancer mechanisms identified for this compound analogues is the poisoning of topoisomerase II enzymes (both α and β isoforms). researchgate.netaacrjournals.orgmedchemexpress.com Topoisomerases are vital enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation. jpionline.orgphcogrev.com "Poisons" of these enzymes act by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand DNA breaks and ultimately, cell death. biomolther.orgnih.gov

A notable derivative, Chloroquinoxaline sulfonamide (CQS), has been identified as a poison for both topoisomerase IIα and topoisomerase IIβ. researchgate.netaacrjournals.orgmdpi.com This dual inhibitory activity is significant because the two isoforms have distinct roles and expression patterns; topoisomerase IIα is predominantly expressed in proliferating cells, while topoisomerase IIβ is also present in quiescent cells. jpionline.org The ability of CQS to poison both isoforms suggests a broad potential for anticancer activity. researchgate.netnih.gov Interestingly, the detection of topoisomerase poisoning by CQS is highly dependent on the assay conditions, being more readily observed with strong chaotropic agents like guanidinium (B1211019) hydrochloride rather than the commonly used SDS. researchgate.netaacrjournals.org This unique characteristic has implications for the discovery and evaluation of similar compounds. aacrjournals.org

Table 1: Research Findings on Topoisomerase II Poisoning by this compound Analogues

| Compound | Target Enzyme(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| Chloroquinoxaline sulfonamide (CQS) | Topoisomerase IIα, Topoisomerase IIβ | Enzyme Poisoning | Stabilizes the DNA-enzyme cleavage complex, leading to DNA double-strand breaks. researchgate.netaacrjournals.org Its activity as a poison is more effectively detected using strong chaotropic protein denaturants. researchgate.netaacrjournals.org |

Analogues of this compound have been shown to halt the progression of the cell cycle, specifically inducing an arrest in the G0/G1 phase. researchgate.netnih.gov The cell cycle is a series of events that leads to cell division and replication; arresting this cycle is a key strategy in cancer therapy to prevent the proliferation of malignant cells. researchgate.net

Incubation of cancer cells with Chloroquinoxaline sulfonamide (CQS) leads to an accumulation of cells in the G0/G1 phase, as measured by flow cytometry. nih.gov This arrest prevents cells from entering the S phase, the stage where DNA synthesis occurs, thereby inhibiting proliferation. researchgate.netnih.gov The induction of G0/G1 arrest is a common feature of drugs that interfere with DNA synthesis precursors or signaling pathways that control the G1-S transition. nih.gov For CQS, this effect has been observed in mitogen-stimulated lymphocytes and murine B16 melanoma cells. researchgate.netnih.gov

Table 2: Research Findings on Cell Cycle Arrest by this compound Analogues

| Compound | Affected Cell Line(s) | Phase of Cell Cycle Arrest | Associated Findings |

|---|---|---|---|

| Chloroquinoxaline sulfonamide (CQS) | Murine B16 melanoma, Mitogen-stimulated lymphocytes | G0/G1 | The inhibition of cell growth was found to be at least partially reversible after removing the drug. nih.gov |

A direct consequence of topoisomerase II poisoning is the inhibition of DNA replication. researchgate.netmdpi.com By stabilizing the cleavage complex, this compound analogues like CQS introduce permanent breaks in the DNA backbone, which are significant obstacles to the DNA replication machinery. sterlingpharmasolutions.com This leads to stalled replication forks and prevents the cell from accurately duplicating its genome, a prerequisite for cell division. nih.gov

The antitumor activity of CQS is directly linked to its function as a topoisomerase IIα/β poison, which consequently inhibits DNA replication. researchgate.net Unlike some other sulfonamides, the mechanism of CQS does not involve the disruption of folate homeostasis. nih.gov Furthermore, CQS was found not to intercalate with DNA, indicating a specific interaction with the topoisomerase II enzyme complex rather than direct binding to the DNA helix itself. nih.gov This targeted inhibition of processes essential for rapidly dividing cancer cells is a hallmark of many effective chemotherapeutic agents. gsconlinepress.comuiowa.edu

Inducing apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. nih.gov While direct studies on apoptosis induction by this compound itself are limited, research on structurally related quinoxaline (B1680401) derivatives provides insight into potential pathways. For instance, the quinoxaline derivative XK469, which is also a topoisomerase IIβ inhibitor, has been shown to induce apoptosis in human ovarian cancer cells. nih.gov

The apoptotic cascade initiated by XK469 involves the mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event triggers the activation of a cascade of caspases, including caspase-9, caspase-7, and caspase-3, which are the executioner enzymes of apoptosis. nih.gov The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and ultimately results in cell death. nih.gov Given the structural similarities and the shared topoisomerase II inhibition mechanism, it is plausible that this compound analogues could trigger similar apoptotic pathways. nih.govmdpi.com

A more recently discovered mechanism of action for some this compound analogues is their function as "molecular glue" degraders. nih.govcolab.ws Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov

Chloroquinoxaline sulfonamide, along with other aryl sulfonamides like indisulam (B1684377) and tasisulam, functions as a molecular glue. nih.govresearchgate.net These compounds recruit the RNA-binding motif protein 39 (RBM39), a nuclear protein involved in pre-mRNA splicing, to the CRL4-DCAF15 E3 ubiquitin ligase complex. nih.govcolab.ws This induced proximity results in the polyubiquitination of RBM39, marking it for degradation by the proteasome. nih.gov The degradation of RBM39 disrupts the normal splicing of pre-mRNA, which can be lethal to cancer cells that are particularly dependent on specific splicing events for their survival and proliferation. colab.wsnih.gov Although chloroquinoxaline sulfonamide's development was halted due to limited efficacy and toxicity, its role as a molecular glue highlights a sophisticated mechanism of anticancer activity for this class of compounds. colab.wsresearchgate.net

Table 3: Research Findings on Molecular Glue Degradation by this compound Analogues

| Compound | Mechanism | E3 Ligase Complex | Target Protein Degraded | Consequence |

|---|---|---|---|---|

| Chloroquinoxaline sulfonamide | Molecular Glue Degrader | CRL4-DCAF15 | RNA-binding motif protein 39 (RBM39) | Induces proximity between DCAF15 and RBM39, leading to RBM39 ubiquitination and proteasomal degradation, affecting pre-mRNA splicing. nih.govcolab.wsnih.gov |

Apoptosis Induction Pathways

Efficacy Studies in Human Tumor Cell Lines and Xenograft Models

Derivatives of this compound have demonstrated notable efficacy in various human tumor cell lines and xenograft models, indicating their potential as anticancer agents. Research has shown that these compounds can inhibit the proliferation of a wide range of cancer cells.

One area of investigation involves chloroquinoxaline sulfonamides. For instance, chloroquinoxaline sulfonamide (CQS, NSC 339004) has shown activity against murine and human solid tumors. researchgate.net It inhibits colony formation in breast, lung, melanoma, and ovarian carcinoma cell lines. nih.gov Specifically, certain sulfonamide derivatives have exhibited significant cytotoxic activity against multiple human cancer cell lines. researchgate.net One such derivative was found to be particularly effective against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells, while showing less toxicity to normal human embryonic kidney cells. researchgate.net This compound was observed to induce a G0/G1-phase cell cycle arrest in cancer cells. researchgate.net

Quinoxaline–arylfuran derivatives have also been studied for their antitumor properties. One compound in this class, QW12, displayed considerable activity against HeLa (cervical cancer), PC3 (prostate cancer), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for QW12 were in the low micromolar range for these cell lines, and importantly, it showed higher safety in normal human hepatocytes compared to the control drug, nifuroxazide. nih.gov

Furthermore, other quinoxaline derivatives have shown potent cytotoxicity. A new quinoxaline–isoselenourea hybrid demonstrated good activity against five melanoma cell lines with IC₅₀ values ranging from 0.8 to 3.8 μM. nih.gov Another substituted quinoxaline derivative, NVP-BSK805, inhibited six human myeloma cell lines with IC₅₀ values between 2.6 and 6.8 µM. nih.gov

In vivo studies using xenograft models have further supported the antitumor potential of these compounds. A novel oral 5-FU prodrug, CLX-155, which is a derivative of quinoxaline, demonstrated dose-dependent tumor growth inhibition in a human colon cancer xenograft model using HCT116 cells. esmed.org At a dose of 500 mg/kg/day, it resulted in a 90.6% tumor growth inhibition, with two animals experiencing complete tumor regression. esmed.org Another study with a quinazoline (B50416) derivative on a xenograft model with MGC-803 cells also showed a significant anti-tumor effect. mdpi.com

Table 1: Efficacy of this compound Analogues in Human Tumor Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| QW12 | HeLa | Cervical Cancer | 10.58 |

| QW12 | PC3 | Prostate Cancer | 12.67 |

| QW12 | A549 | Lung Carcinoma | 20.57 |

| QW12 | HCT116 | Colorectal Carcinoma | 11.34 |

| Quinoxaline-isoselenourea hybrid | Melanoma cell lines | Melanoma | 0.8 - 3.8 |

| NVP-BSK805 | Human myeloma cell lines | Myeloma | 2.6 - 6.8 |

Antimicrobial Research

Antibacterial Activity and Mechanisms

Quinoxaline derivatives have been identified as a promising class of antimicrobial agents with activity against a range of bacteria, including drug-resistant strains.

A series of C-2 amine-substituted quinoxaline analogues demonstrated good to moderate antibacterial activity. nih.gov Specifically, compounds designated 5m–5p showed minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus, 8–32 μg/mL against Bacillus subtilis, 8–32 μg/mL against methicillin-resistant S. aureus (MRSA), and 4–32 μg/mL against Escherichia coli. nih.gov The most potent of these, compound 5p, exhibited broad-spectrum activity and was shown to disrupt the structural integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death. nih.gov This compound also demonstrated the ability to disperse established bacterial biofilms and showed a slower development of bacterial resistance compared to norfloxacin. nih.gov

Other studies have also highlighted the antibacterial potential of quinoxaline derivatives. For example, some 6-chloroquinoxaline-2,3(1H,4H)-dione derivatives were tested for their antibacterial effects, with one compound showing particular effectiveness against the Gram-positive bacterium Staphylococcus aureus with a MIC of 1.25 mg/ml. Another study on 3-(pyrrolidin-1-yl)quinoxaline derivatives found that some compounds exhibited excellent activity against Bacillus pumilus and Enterobacter cloacae, with MIC values as low as 3.91 µg/mL. researchgate.net

The mechanism of action for some quinoxaline derivatives appears to differ based on their chemical structure. For instance, notable differences in activity were observed between non-quaternized and quaternized quinoxaline derivatives, suggesting different mechanisms are at play. nih.gov Some phenyl-substituted quinoxalines have been evaluated for their ability to inhibit FtsZ protein polymerization, a key step in bacterial cell division. nih.gov

Table 2: Antibacterial Activity of this compound Analogues

| Compound Series | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5m–5p | S. aureus | 4–16 |

| 5m–5p | B. subtilis | 8–32 |

| 5m–5p | MRSA | 8–32 |

| 5m–5p | E. coli | 4–32 |

| 3-(pyrrolidin-1-yl)quinoxaline derivatives | B. pumilis | 3.91 - 7.8 |

| 3-(pyrrolidin-1-yl)quinoxaline derivatives | E. cloacae | 7.8 - 15.6 |

Antifungal and Antiprotozoal Activities

In addition to their antibacterial properties, quinoxaline derivatives have been investigated for their efficacy against fungi and protozoa.

Research has shown that certain quinoxaline derivatives possess antifungal activity. For example, some 3-(pyrrolidin-1-yl)quinoxaline derivatives displayed good to weak antifungal activity against Aspergillus niger and Candida albicans, with MIC values ranging from 31.25 to 500 µg/mL. researchgate.net Other heterocyclic compounds containing the quinoxaline moiety have also been noted for their antifungal properties. researchgate.net

The antiprotozoal activity of quinoxaline derivatives is also a field of active research. researchgate.net These compounds have been investigated for their potential against various protozoal diseases. For instance, some secondary metabolites with structural similarities have shown antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values in the range of 1.1–3.0 μg/ml. nih.gov These compounds also demonstrated antileishmanial activity against Leishmania donovani promastigotes, with IC₅₀ values ranging from 6.2 to 23 μg/ml. nih.gov While not all of these are strictly this compound derivatives, they belong to the broader class of quinoxalines and related heterocyclic compounds, indicating the potential of this chemical scaffold in antiprotozoal drug discovery.

Antiviral Research

Mechanisms of Viral Replication Inhibition

The quinoxaline scaffold is a key component in a variety of compounds that exhibit antiviral activity, and research has begun to elucidate the mechanisms by which they inhibit viral replication.

One primary mechanism of antiviral action for many compounds, including some that may be related to quinoxaline derivatives, is the inhibition of viral DNA or RNA synthesis. libretexts.org This is often achieved through nucleoside analogues that, once incorporated into a growing nucleic acid chain, cause premature termination of synthesis. youtube.com These analogues often lack the 3'-hydroxyl group necessary for the addition of the next nucleotide. libretexts.org

Another mechanism involves targeting viral enzymes that are essential for replication. For some RNA viruses, this includes the RNA-dependent RNA polymerase (RdRp). mdpi.com Certain analogues can be incorporated by the viral RdRp, leading to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable. nih.gov

In the context of coronaviruses, the main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, and its inhibition is a key therapeutic strategy. Molecular dynamics simulations have been used to evaluate the binding of various drugs, including those with a quinoxaline core, to this protease. nih.gov For example, 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione has been identified as a coronavirus replication inhibitor. nih.gov

Furthermore, some antiviral compounds work by inhibiting viral entry into host cells. This can be achieved by targeting viral surface proteins, such as the spike glycoprotein (B1211001) of SARS-CoV-2, or host cell receptors like ACE2. nih.gov Hydroxyquinoline derivatives, which share a structural relationship with quinoxalines, have been shown to inhibit SARS-CoV-2 infection, and computational studies suggest they may do so by binding to both the viral spike protein and the hACE-2 receptor. nih.gov

Other viral processes can also be targeted. For some viruses, the inhibition of viral methyltransferases, which are involved in capping the viral RNA, is a potential mechanism. mdpi.com Additionally, some antiviral drugs inhibit the release of new virus particles from the host cell by targeting enzymes like neuraminidase in the influenza virus. youtube.com The diverse mechanisms by which quinoxaline-related compounds can interfere with the viral life cycle make them a versatile scaffold for the development of new antiviral therapies. nih.gov

Efficacy Against Specific Viral Pathogens (e.g., Coronaviruses, Influenza)

While the broader class of quinoxaline derivatives has been investigated for various pharmacological activities, specific data on the efficacy of this compound analogues against coronaviruses and influenza viruses is limited in currently available research. However, related heterocyclic compounds have shown some promise. For instance, certain quinoline (B57606) analogues, which share a similar nitrogen-containing bicyclic structure, have been identified as potent inhibitors of SARS-CoV-2 infection in vitro. nih.gov One such analogue, Clioquinol (5-chloro-7-iodo-8-quinolinol), and its derivatives have demonstrated the ability to inhibit the cytopathic effect induced by the virus. nih.gov

Research into other viral pathogens has shown that derivatives of various heterocyclic systems can exhibit antiviral properties. For example, certain isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity. mdpi.comijpsjournal.com Similarly, benzoic acid derivatives have been shown to inhibit neuraminidase activity of influenza A virus, including oseltamivir-resistant strains. who.int While these findings are not directly on this compound analogues, they highlight the potential of related chemical scaffolds in antiviral drug discovery. The exploration of quinoxaline derivatives as potential inhibitors of the influenza NS1A protein has also been reported, suggesting a possible avenue for future research into their anti-influenza activity. nih.gov

It is important to note that while broad-spectrum antiviral activity has been observed for some compounds like remdesivir (B604916) against multiple coronaviruses nih.gov, the specific evaluation of this compound analogues in this context remains an area for further investigation.

Immunosuppressive Properties and Lymphocyte Modulation

Chloroquinoxaline sulfonamide (CQS), a prominent analogue of this compound, has demonstrated significant immunosuppressive properties. cancer.govumich.edu This activity is primarily attributed to its profound inhibitory effect on lymphocyte activation. cancer.gov Preclinical studies revealed that CQS is toxic to lymphoid tissue, which prompted further investigation into its mechanism of action on immune cells. cancer.gov

CQS has been shown to potently inhibit the activation and proliferation of lymphocytes. cancer.gov In vitro studies on human peripheral blood mononuclear cells (PBMNCs) revealed that CQS leads to a dose-dependent decrease in the incorporation of thymidine (B127349) and deoxyuridine, which are key processes in cell proliferation. cancer.gov The compound effectively curtails the response of both human lymphocytes and murine CTLL cells to interleukin-2 (B1167480) (IL-2) containing growth factors, a critical cytokine for T-cell proliferation. cancer.gov Furthermore, CQS was found to inhibit the in vitro production of immunoglobulins G and M by mitogen-stimulated lymphocytes, indicating its impact on B-cell function as well, primarily through cytotoxicity. cancer.gov Notably, CQS is significantly more potent in its immunosuppressive effects compared to its parent compound, sulfaquinoxaline. cancer.gov

The immunosuppressive action of Chloroquinoxaline sulfonamide (CQS) is characterized by its cell cycle-specific effects on immune cells. cancer.govresearchgate.net Flow cytometry analysis has demonstrated that CQS blocks the progression of lymphocytes from the G0/G1 phase of the cell cycle. cancer.govfrontiersin.org This arrest in the early phase of the cell cycle prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. cancer.govfrontiersin.org Consistent with this G0/G1 block, lymphocytes treated with CQS are smaller in size and exhibit reduced expression of receptors for interleukin-2 (IL-2) and transferrin, which are typically upregulated in activated, proliferating cells. cancer.gov This cell cycle specificity is a key mechanism behind the compound's ability to regulate lymphocyte proliferation and exert its immunosuppressive effects. cancer.govresearchgate.net

Inhibition of Lymphocyte Activation and Proliferation

Enzyme Inhibition Studies

Chloroquinoxaline sulfonamide (CQS) has been identified as a potent poison of topoisomerase II enzymes. researchgate.netaacrjournals.orgsmolecule.commedchemexpress.com Specifically, it targets both topoisomerase IIα and topoisomerase IIβ isoforms. researchgate.netfrontiersin.orgaacrjournals.org Unlike catalytic inhibitors, topoisomerase poisons stabilize the transient, covalent complex formed between the enzyme and DNA during the catalytic cycle. This action leads to the accumulation of double-stranded DNA breaks, which can trigger apoptosis and cell death. researchgate.netunav.edu

The mechanism of CQS as a topoisomerase II poison is noteworthy in that its detection is highly dependent on the experimental conditions. While its activity is not readily observed using the standard protein denaturant sodium dodecyl sulfate (B86663) (SDS), it is clearly detectable with strong chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335). aacrjournals.orgmedchemexpress.com This unique characteristic may have led to its topoisomerase II-inhibiting properties being overlooked in earlier studies. medchemexpress.com The ability of CQS to induce dose-dependent protein-DNA cross-links in cells further substantiates its role as a topoisomerase II poison. medchemexpress.com

Table 1: Topoisomerase II Inhibition Profile of Chloroquinoxaline Sulfonamide (CQS)

| Compound | Target Enzyme(s) | Mechanism of Action | Reference(s) |

| Chloroquinoxaline sulfonamide (CQS) | Topoisomerase IIα, Topoisomerase IIβ | Poison (stabilizes enzyme-DNA covalent complex) | researchgate.netfrontiersin.orgaacrjournals.org |

Note: This table is interactive. Click on the headers to sort.

Research into the anti-inflammatory potential of quinoxaline derivatives has revealed their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.govumich.edu Certain novel quinoxaline derivatives have been synthesized and evaluated for their COX inhibitory activity, with some compounds showing promising selectivity for the COX-2 isoform over COX-1. umich.edu This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining normal physiological functions, while COX-2 is primarily induced during inflammation.

In addition to COX inhibition, some quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have demonstrated promising in vitro inhibitory activity against soybean lipoxygenase (LOX). umich.edu One derivative, in particular, showed an in vivo anti-inflammatory effect comparable to the standard drug indomethacin. umich.edu The dual inhibition of both COX and LOX pathways is an attractive strategy in the development of anti-inflammatory drugs, as it can lead to a broader spectrum of activity. nih.gov While these studies establish the potential of the broader quinoxaline class, further investigation is needed to specifically characterize the COX and LOX inhibition profiles of this compound analogues.

Table 2: COX-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 11 | COX-2 | 0.62 | 61.23 | umich.edu |

| Derivative 13 | COX-2 | 0.46 | 66.11 | umich.edu |

| Derivative 5 | COX-2 | 0.83 | 48.58 | umich.edu |

| Derivative 4a | COX-2 | 1.17 | 24.61 | umich.edu |

Note: This table is interactive. Click on the headers to sort.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP), an enzyme identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF), is a significant target in cancer therapy. nih.govrxlist.com This enzyme is crucial in the reversible conversion of thymidine to thymine (B56734) and is involved in the pyrimidine (B1678525) nucleoside salvage pathway. nih.govrxlist.com Elevated expression of TP is observed in a wide array of solid tumors compared to adjacent healthy tissues and is often correlated with a poorer prognosis and tumor progression. nih.govrxlist.com Inhibiting TP can suppress tumor growth by inducing apoptosis (programmed cell death) and impeding angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govrxlist.com

In the search for potent TP inhibitors, a series of quinoxaline analogues have been synthesized and evaluated. researchgate.net A study assessing 25 such analogues for their ability to inhibit thymidine phosphorylase identified several compounds with significant activity. researchgate.net Nineteen of the synthesized analogues demonstrated superior inhibition compared to the standard inhibitor, 7-Deazaxanthine, which has an IC50 value of 38.68 ± 4.42 µM. researchgate.net The most potent compound in this series was analogue 25 , exhibiting an IC50 value of 3.20 ± 0.10 µM. researchgate.net Furthermore, sixteen other analogues showed outstanding inhibition, proving to be many folds more effective than the standard. researchgate.net The binding interactions of these active compounds were subsequently confirmed through molecular docking studies. researchgate.net

Table 1: Thymidine Phosphorylase Inhibition by Quinoxaline Analogues

| Compound | Description | IC50 Value (µM) | Comparison to Standard |

|---|---|---|---|

| Analogue 25 | Most potent in the series | 3.20 ± 0.10 | Many folds better |

| Analogues 1-7, 12-18, 21, 24 | 16 compounds with high activity | Not specified | Outstanding inhibition |

| Analogues 8, 9 | 2 compounds with moderate activity | Not specified | Moderate inhibition |

| 7-Deazaxanthine | Standard Inhibitor | 38.68 ± 4.42 | Standard |

Other Enzyme Target Identification and Validation

Beyond thymidine phosphorylase, derivatives of this compound have been identified as potent inhibitors of several other key enzymes implicated in disease, particularly in oncology.

Topoisomerase II: A notable derivative, Chloroquinoxaline sulfonamide (CQS, NSC 339004), has been identified as a topoisomerase II poison, inhibiting both the alpha and beta isoforms of the enzyme. medchemexpress.comaacrjournals.orgresearchgate.net Topoisomerase II enzymes are critical for managing DNA tangles and supercoils during cell replication, and their inhibition leads to DNA damage and cell death. aacrjournals.org CQS, a structural analogue of sulfaquinoxaline, was investigated due to its structural resemblance to another topoisomerase IIβ-specific drug, XK469. aacrjournals.orgresearchgate.net This activity against both topoisomerase IIα and IIβ makes CQS a compound of interest in cancer research, with activity demonstrated against various murine and human solid tumors. aacrjournals.org

Histone Deacetylases (HDACs): Guided by structural optimization principles, new series of quinoxaline derivatives have been designed and synthesized as novel inhibitors of Histone Deacetylases (HDACs). nih.govresearchgate.net HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov In one study, synthesized compounds were evaluated for their inhibitory activity against HDAC1, HDAC4, and HDAC6. nih.gov Compound 6c from this series emerged as a particularly potent inhibitor with IC50 values of 1.76 µM (HDAC1), 1.39 µM (HDAC4), and 3.46 µM (HDAC6), showing promising anti-proliferative activity against liver cancer cell lines. nih.gov

Inhibitor of nuclear factor (NF) kappa B kinase beta (IKKβ): Structure-activity relationship (SAR) studies have led to the identification of a quinoxaline urea analog, compound 84 , that targets the IKKβ pathway. nih.gov IKKβ is a key kinase that, upon activation, triggers the NF-κB signaling pathway, which is heavily involved in inflammation and cancer cell survival. nih.gov Phosphorylation of serine residues in IKKβ is a critical event for this activation. nih.gov The identified quinoxaline urea analog was found to reduce the levels of phosphorylated IKKβ (p-IKKβ) and was approximately four times more potent at inhibiting pancreatic cancer cell growth than its parent compound. nih.gov

Sirtuins (Sirt6): Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been discovered as potent and selective activators of Sirt6, a member of the NAD+-dependent sirtuin family of enzymes. rsc.orgnih.gov Sirt6 activation is being explored as a potential therapeutic strategy for a variety of diseases. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For the quinoxaline scaffold, which is considered a privileged structure in drug discovery, these studies provide critical insights into how chemical modifications influence biological activity. researchgate.net By systematically altering substituents on the quinoxaline ring system, researchers can fine-tune properties like binding affinity, potency, and selectivity for various biological targets, including enzymes and receptors. researchgate.net

Design Principles for Enhanced Bioactivity

The development of potent this compound analogues is often guided by specific design principles derived from an understanding of the target's structure and the compound's mechanism of action.

Rational Drug Design for HDAC Inhibition: A key design strategy for developing quinoxaline-based HDAC inhibitors involves a structural optimization approach. nih.govresearchgate.net New compounds were designed to incorporate the known essential pharmacophoric features of established HDAC inhibitors. nih.govresearchgate.net Furthermore, the design included an additional chemical moiety intended to occupy a non-used, deep vacant pocket within the HDAC receptor, a principle aimed at enhancing binding affinity and potency. nih.govresearchgate.net

Minimizing Interactions for Improved Resistance Profile: In the development of quinoxaline-based inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, a crucial design principle was the minimization of inhibitor interactions within the S2 subsite of the enzyme. nih.gov This was achieved by using smaller substituents at the 3-position of the P2 quinoxaline moiety. nih.gov This strategy was expected to maintain key hydrophobic interactions while improving the potency and, significantly, the resistance profile against viral variants. nih.gov

Prodrug Strategy Using N-Oxides: The incorporation of N-oxide groups into the quinoxaline structure represents another design principle. mdpi.com Quinoxaline 1,4-dioxides are considered prodrugs because they can be reduced by various oxidoreductase enzymes that are highly expressed in hypoxic tumor cells and certain bacteria. mdpi.com This targeted activation enhances the selectivity and efficacy of the compounds in specific pathological environments. mdpi.com

Exploiting the Privileged Scaffold: The quinoxaline core itself is recognized as a "privileged scaffold," meaning it is a molecular framework capable of providing ligands for diverse biological targets. researchgate.net The design principle here is to use this versatile core as a starting point for creating libraries of compounds with diverse functionalities, increasing the probability of identifying hits against a variety of biological targets. researchgate.net

Substituent Effects on Pharmacological Potency

The nature and position of substituents on the quinoxaline ring have a profound impact on the pharmacological potency of its analogues. SAR studies have elucidated several key trends.

Electronic Effects: The electronic properties of substituents are critical. For a series of anticancer quinoxalines, an electron-withdrawing chloro group (Cl) at a specific position on an attached aromatic ring resulted in higher activity compared to both another electron-withdrawing bromine (Br) atom and an electron-releasing methyl (CH₃) group. mdpi.com In a separate study on HCV protease inhibitors, replacing a 3-methyl or 3-ethyl group with a 3-chloro substituent on the quinoxaline ring significantly increased potency. This enhancement was attributed to the chloro group's favorable electronic properties, which likely improve the crucial π–π stacking interactions with the catalytic residue His57 in the enzyme's active site. nih.gov Similarly, for 5-HT3 receptor antagonists, replacing an electron-releasing group with an electron-withdrawing chlorine atom on an associated phenyl ring enhanced potency. tandfonline.com

Steric Effects: The size of the substituent often plays a determining role. In the context of HCV protease inhibitors, smaller substituents at the 3-position of the quinoxaline ring were found to be preferable. nih.gov While 3-methyl and 3-ethyl analogues showed similar potencies against the wild-type protease, compounds with the smaller methyl group were generally more potent against drug-resistant variants. nih.gov Larger groups, such as isopropyl, led to a dramatic loss of potency, especially against resistant strains. nih.gov

Positional Effects: The location of a substituent is as important as its identity. For pyrazolo[1,5-a]quinoxaline derivatives acting as TLR7 antagonists, the addition of a methyl group at the 8th position had a negligible impact on activity. rsc.org However, placing a methyl group at the 9th position compromised the antagonistic effect, highlighting the sensitivity of the interaction to the substituent's position. rsc.org

Table 2: Summary of Substituent Effects on Quinoxaline Analogues' Potency

| Target/Activity | Favorable Substituent | Unfavorable Substituent | Position | Rationale/Observation |

|---|---|---|---|---|

| Anticancer | -Cl (Chloro) | -Br, -CH₃ | Aromatic Ring | Electron-withdrawing Cl group enhances activity more than Br or electron-releasing CH₃. mdpi.com |

| HCV Protease Inhibition | -Cl (Chloro) | -CH₃, -C₂H₅ | 3-position | Chloro group improves electronic properties for better π–π stacking interactions. nih.gov |

| HCV Protease Inhibition | -CH₃ (Methyl) | -C₃H₇ (Isopropyl) | 3-position | Smaller substituents are preferred to maintain potency against resistant variants. nih.gov |

| 5-HT3 Receptor Antagonism | -Cl (Chloro) | Electron-releasing group | Phenyl Ring | Electron-withdrawing nature enhances potency. tandfonline.com |

| TLR7 Antagonism | Butyl or Isobutyl tails | -CH₃ (Methyl) | 9-position | A methyl group at the 9th position compromises the antagonistic effect. rsc.org |

Toxicological Research and Preclinical Safety Assessments of 5 Chloroquinoxaline Derivatives

Mechanisms of Toxicity at Cellular and Molecular Levels

The toxicity of 5-chloroquinoxaline derivatives at the cellular and molecular level is complex and can involve multiple mechanisms. Research has shown that some derivatives can act as molecular glue degraders, inducing the degradation of specific proteins. researchgate.netcolab.ws For instance, certain synthetic sulfonamide derivatives of chloroquinoxaline have been investigated for their ability to degrade RNA-binding protein RBM39, which in turn affects RNA splicing. researchgate.netcolab.ws This disruption of a fundamental cellular process can lead to cell cycle arrest and apoptosis. researchgate.netcolab.ws

Another key mechanism of toxicity for some this compound derivatives is the inhibition of topoisomerase II. researchgate.net Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By poisoning these enzymes, certain derivatives can lead to DNA strand breaks, ultimately triggering cell death. researchgate.netnih.gov Specifically, Chloroquinoxaline sulfonamide (CQS) has been identified as a topoisomerase IIα and IIβ poison, inhibiting DNA replication and inducing cell cycle arrest in the G0/G1 phase. researchgate.net

It is important to note that not all derivatives share the same mechanisms. For example, while some derivatives like Chloroquinoxaline sulfonamide were initially investigated for their potential to interfere with folate metabolism, this was later found to be unlikely. nih.gov The diverse chemical space of this compound derivatives means that their toxicological profiles can vary significantly depending on their specific substitutions and structural features. researchgate.net

Organ-Specific Toxicity Profiles

Preclinical studies have revealed that this compound derivatives can exhibit toxicity in various organs. The specific organs affected can depend on the chemical structure of the derivative, its metabolic pathway, and its distribution within the body.

Commonly observed organ-specific toxicities for some classes of compounds that share mechanistic similarities with certain quinoxaline (B1680401) derivatives include:

Bone Marrow: Myelosuppression, characterized by a decrease in the production of red blood cells, white blood cells, and platelets, is a significant concern. nih.gov This can lead to anemia, increased susceptibility to infections, and bleeding.

Gastrointestinal Tract: Nausea and vomiting are frequently reported adverse effects. nih.gov

Lymphoid Organs: Damage to lymphoid tissues can compromise the immune system.

Testes: Some related compounds have been shown to cause testicular damage, including atrophy and reduced spermatogenesis. nih.gov

Liver and Lungs: In vivo studies of some related fluorinated pyrimidine (B1678525) derivatives have indicated the potential for liver and lung tissue toxicity. mdpi.com

It is crucial to recognize that predicting organ-specific toxicity from in vitro studies can be challenging. While cell lines derived from specific organs (e.g., HepG2 for liver, H9c2 for heart, and NRK-52E for kidney) are used to assess cytotoxicity, a majority of compounds show similar effects across different cell lines. nih.gov This suggests that general cytotoxicity is a common factor, and specific organ toxicity may be influenced by factors like compound accumulation in particular tissues. nih.gov

Reversibility of Toxic Effects

An important aspect of toxicological assessment is determining whether the observed adverse effects are reversible upon cessation of exposure. For some toxicities associated with compounds mechanistically related to this compound derivatives, reversibility has been observed.

For instance, myelosuppression, a common dose-limiting toxicity for many cytotoxic agents, can be reversible. nih.gov If the drug is withdrawn early enough, bone marrow function can recover. nih.gov Similarly, the inhibition of cell growth by Chloroquinoxaline sulfonamide has been shown to be at least partially reversible after the removal of the drug. nih.gov

However, not all toxic effects are reversible. In some cases, prolonged exposure or high doses can lead to irreversible damage, such as irreversible bone marrow failure. nih.gov The potential for reversibility is a critical consideration in the risk-benefit assessment of any new therapeutic agent. fda.gov

Preclinical Toxicology Study Methodologies

The preclinical safety evaluation of this compound derivatives involves a range of standardized methodologies to identify potential hazards before human trials. fda.goveuropa.eu These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity. fda.govnih.gov

The primary goals of these studies are to:

Identify an initial safe starting dose for human studies. fda.gov

Determine potential target organs for toxicity. fda.gov

Establish whether toxic effects are reversible. fda.gov

Identify safety parameters for clinical monitoring. fda.gov

Key preclinical toxicology studies include:

Single-Dose Toxicity Studies: These studies help to understand the dose-response relationship and select doses for repeated-dose studies. fda.gov

Repeated-Dose Toxicity Studies: These are conducted in at least two mammalian species, one of which is a non-rodent, to assess the effects of long-term exposure. europa.eu These studies include hematology, clinical chemistry, necropsy, and histopathology. iaea.org

Genotoxicity Studies: These assays are performed to assess the potential of a compound to damage genetic material.

Pharmacokinetic Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for understanding its exposure and potential for accumulation in specific tissues. nih.gov